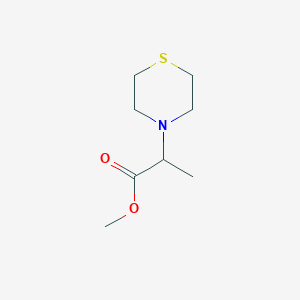

Methyl 2-(thiomorpholin-4-yl)propanoate

Description

Methyl 2-(thiomorpholin-4-yl)propanoate is a sulfur-containing organic compound featuring a thiomorpholine ring (a six-membered heterocycle with one sulfur and one nitrogen atom) linked to a methyl propanoate backbone. This structure distinguishes it from analogous morpholine-based esters, as the sulfur atom in the thiomorpholine group may enhance lipophilicity and alter electronic properties compared to oxygen-containing morpholine derivatives. Potential applications include pharmaceutical intermediates or organic synthesis building blocks, leveraging the thiomorpholine group’s unique reactivity.

Properties

IUPAC Name |

methyl 2-thiomorpholin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-7(8(10)11-2)9-3-5-12-6-4-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXNSHLRTABVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(thiomorpholin-4-yl)propanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiomorpholine ring, which contributes to its unique biological activities. The compound can be synthesized through various methods, including esterification processes that yield high purity and yield rates.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and leading to therapeutic effects.

- Receptor Interaction : It interacts with various receptors, modulating their activity, which can result in altered physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, showcasing its potential as an antimicrobial agent.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties . Specifically, it has been evaluated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation.

- Cell Lines Tested :

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

Results indicate that this compound can reduce cell viability in these lines significantly.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HepG2 | 20 | Moderate |

| MCF-7 | 15 | High |

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by researchers at a prominent university demonstrated the efficacy of this compound against drug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating resistant infections . -

Anticancer Research :

In a separate study focused on cancer treatment, this compound was tested on HepG2 cells. The compound exhibited a dose-dependent decrease in cell proliferation, with an IC50 value of approximately 20 µM. This suggests that the compound could be further developed as an anticancer drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-methyl-2-morpholin-4-ylpropanoate (CAS 92001-93-9)

- Molecular Formula: C₁₀H₁₉NO₃

- Key Features :

- Morpholine ring (oxygen-containing heterocycle).

- Ethyl ester group and branched methyl substituent.

- Higher molecular weight (201.26 g/mol) compared to the target compound.

- Applications : Commercial availability and specifications suggest use in fine chemical synthesis or as a precursor in drug development .

- Structural Differences: The oxygen atom in morpholine vs. Ethyl ester group may confer slower hydrolysis kinetics compared to the methyl ester in the target compound.

Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate [33h]

- Molecular Formula: Not explicitly provided but inferred to include a chloro-substituted phenyl group and isoindolinone moiety.

- Methyl ester group aligns with the target compound’s ester functionality.

- Applications : Likely explored in medicinal chemistry due to its complex heterocyclic architecture .

- Structural Differences: The phenyl-isoindolinone system introduces rigidity and planar geometry, contrasting with the flexible thiomorpholine ring in the target compound. Chlorine substituent may increase electrophilicity at the aromatic ring.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2-(thiomorpholin-4-yl)propanoate | C₈H₁₃NO₂S | 203.26 (calculated) | Not provided | Thiomorpholine, methyl ester |

| Ethyl 2-methyl-2-morpholin-4-ylpropanoate | C₁₀H₁₉NO₃ | 201.26 | 92001-93-9 | Morpholine, ethyl ester, methyl |

| Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate [33h] | Not explicit | ~350 (estimated) | Not provided | Chlorophenyl, isoindolinone, methyl ester |

Research Findings and Implications

- Synthetic Validation: Ethyl 2-methyl-2-morpholin-4-ylpropanoate’s commercial availability underscores established synthetic protocols for morpholine-based esters, which could be adapted for thiomorpholine analogs with sulfur-specific reagents .

- Structural Analysis: The use of NMR for quantifying pyruvate derivatives (e.g., 2-(2-(4-fluorophenyl)hydrazono)propanoate) in highlights methodologies applicable to validating the target compound’s ester and heterocyclic functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.